3-(4-Chlorophenoxy)-4-methylaniline

Description

BenchChem offers high-quality 3-(4-Chlorophenoxy)-4-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chlorophenoxy)-4-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenoxy)-4-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c1-9-2-5-11(15)8-13(9)16-12-6-3-10(14)4-7-12/h2-8H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCOFNKUNVRWJRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)OC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400872-19-6 | |

| Record name | 3-(4-chlorophenoxy)-4-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(4-Chlorophenoxy)-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 3-(4-Chlorophenoxy)-4-methylaniline. Due to the limited availability of experimental data for this specific molecule, this document consolidates predicted properties from computational models and contextual information from structurally related compounds. The guide covers physicochemical properties, a proposed synthesis protocol, and a discussion on potential, though currently undocumented, biological relevance. All quantitative data is presented in structured tables for clarity. Methodologies and logical workflows are visualized using diagrams to aid in comprehension. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Core Chemical Properties

3-(4-Chlorophenoxy)-4-methylaniline is an aromatic amine derivative. Its structure features a 4-methylaniline core linked to a 4-chlorophenoxy group via an ether bond. The following tables summarize its key identifiers and physicochemical properties.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 3-(4-chlorophenoxy)-4-methylaniline | N/A |

| CAS Number | 1400872-19-6 | [1] |

| Molecular Formula | C₁₃H₁₂ClNO | [2] |

| Molecular Weight | 233.7 g/mol | [1] |

| Canonical SMILES | CC1=C(C=C(C=C1)N)OC2=CC=C(C=C2)Cl | [2] |

| InChI Key | CCOFNKUNVRWJRM-UHFFFAOYSA-N | [2] |

Table 2: Physicochemical Properties (Predicted)

| Property | Value | Source |

| Boiling Point | 353.9 ± 32.0 °C | [3] |

| Density | 1.226 ± 0.06 g/cm³ | [3] |

| pKa | 4.72 ± 0.10 | [3] |

| XlogP | 4.3 | [2] |

Note: The properties in Table 2 are computationally predicted and have not been experimentally verified.

Table 3: Predicted Mass Spectrometry Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 234.06803 | 149.6 |

| [M+Na]⁺ | 256.04997 | 159.5 |

| [M-H]⁻ | 232.05347 | 156.4 |

| [M+NH₄]⁺ | 251.09457 | 168.3 |

| [M+K]⁺ | 272.02391 | 154.1 |

| Source: PubChem.[2] |

Synthesis and Reactivity

Currently, there is no specific, published experimental protocol for the synthesis of 3-(4-Chlorophenoxy)-4-methylaniline. However, a plausible synthetic route can be proposed based on established methods for the formation of diaryl ethers and the reduction of nitro groups.

Proposed Experimental Protocol: Synthesis of 3-(4-Chlorophenoxy)-4-methylaniline

This proposed two-step synthesis involves an Ullmann condensation followed by a nitro group reduction.

Step 1: Synthesis of 1-(4-Chlorophenoxy)-2-methyl-5-nitrobenzene

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-hydroxy-4-methylnitrobenzene (1 equivalent), 4-chlorobromobenzene (1.1 equivalents), potassium carbonate (2 equivalents) as the base, and a catalytic amount of copper(I) iodide in a high-boiling point polar aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Reaction Conditions: Heat the mixture to 120-140°C and maintain vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a large volume of water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield 1-(4-Chlorophenoxy)-2-methyl-5-nitrobenzene.

Step 2: Reduction to 3-(4-Chlorophenoxy)-4-methylaniline

-

Reaction Setup: Dissolve the product from Step 1 in a suitable solvent such as ethanol (B145695) or acetic acid.

-

Reduction: Add a reducing agent. A common and effective method is the use of iron powder in the presence of an acid like acetic acid or ammonium (B1175870) chloride in an ethanol/water mixture.[4]

-

Reaction Conditions: Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC).

-

Work-up: Cool the mixture and filter to remove the iron salts. Neutralize the filtrate with a base such as sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic extract, dry it, and concentrate it. The final product, 3-(4-Chlorophenoxy)-4-methylaniline, can be further purified by column chromatography or recrystallization.

Biological Activity and Signaling Pathways

As of the date of this document, there is no published research detailing the specific biological activities or associated signaling pathways of 3-(4-Chlorophenoxy)-4-methylaniline.

However, it is noteworthy that a structurally related isomer, 3-chloro-4-(4-chlorophenoxy)aniline , has been investigated for its antiplasmodial (antimalarial) properties.[5][6] Studies have shown that this related compound exhibits inhibitory activity against Plasmodium falciparum and that a hybrid molecule formed with artesunate (B1665782) demonstrates significant chemosuppression activity against sensitive and resistant malaria parasite strains.[6][7][8][9] The proposed mechanism for some aniline (B41778) derivatives involves the inhibition of the parasite's enoyl-acyl carrier protein reductase.[7]

The activity of this related compound suggests that 3-(4-Chlorophenoxy)-4-methylaniline could be a candidate for similar biological screening programs. However, it must be emphasized that this is speculative, and dedicated research is required to determine if it possesses any therapeutic properties.

Conclusion and Future Directions

3-(4-Chlorophenoxy)-4-methylaniline is a compound for which there is a significant lack of experimentally determined data. The information presented in this guide, largely based on computational predictions and analogy to related structures, provides a starting point for researchers. Key areas for future investigation include:

-

Experimental Verification: Confirmation of the predicted physicochemical properties such as melting point, boiling point, and solubility.

-

Synthesis and Characterization: Development and optimization of a reliable synthesis protocol, followed by full characterization using modern analytical techniques (NMR, IR, Mass Spectrometry).

-

Biological Screening: Investigation into potential biological activities, particularly in areas such as antimalarial or antimicrobial applications, given the activity of a related isomer.

This guide serves to highlight both what is known and the significant knowledge gaps that exist for 3-(4-Chlorophenoxy)-4-methylaniline, thereby providing a roadmap for future research endeavors.

References

- 1. 3-(4-Chlorophenoxy)-4-methylaniline | CymitQuimica [cymitquimica.com]

- 2. PubChemLite - 3-(4-chlorophenoxy)-4-methylaniline (C13H12ClNO) [pubchemlite.lcsb.uni.lu]

- 3. 4-(4-CHLOROPHENOXY)-3-METHYLANILINE CAS#: 857007-14-8 [m.chemicalbook.com]

- 4. 3-CHLORO-4-(3-CHLOROPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]

- 5. Antiplasmodial Activity Assay of 3-Chloro-4-(4-chlorophenoxy) Aniline Combinations with Artesunate or Chloroquine In Vitro and in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. malariaworld.org [malariaworld.org]

- 9. Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 3-(4-Chlorophenoxy)-4-methylaniline (CAS No. 1400872-19-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of currently available technical information on 3-(4-Chlorophenoxy)-4-methylaniline. It is intended for informational purposes for a scientific audience. The synthesis and experimental protocols described are based on established chemical principles and examples from related compounds, as specific literature for this compound is scarce. All laboratory work should be conducted with appropriate safety precautions.

Introduction

3-(4-Chlorophenoxy)-4-methylaniline is a diaryl ether derivative containing an aniline (B41778) functional group. While comprehensive research on this specific molecule is limited, its structural motifs are of interest in medicinal chemistry and material science. The presence of a diaryl ether linkage and a substituted aniline core suggests potential applications as a building block in the synthesis of more complex molecules, including pharmacologically active agents.

Notably, this compound has been identified as a precursor in the synthesis of molecules targeting signaling pathways implicated in cancer, such as metastatic uveal melanoma. This guide aims to consolidate the available physicochemical data, propose a potential synthetic route, and discuss its relevance in the context of drug development.

Physicochemical Properties

Quantitative experimental data for 3-(4-Chlorophenoxy)-4-methylaniline is not widely available in published literature. The following table summarizes key identifiers and predicted properties.

| Property | Value | Source |

| CAS Number | 1400872-19-6 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₁₃H₁₂ClNO | --INVALID-LINK-- |

| Molecular Weight | 233.7 g/mol | --INVALID-LINK-- |

| IUPAC Name | 3-(4-chlorophenoxy)-4-methylaniline | --INVALID-LINK-- |

| InChI | InChI=1S/C13H12ClNO/c1-9-2-5-11(15)8-13(9)16-12-6-3-10(14)4-7-12/h2-8H,15H2,1H3 | --INVALID-LINK-- |

| SMILES | CC1=C(C=C(C=C1)N)OC2=CC=C(C=C2)Cl | --INVALID-LINK-- |

| Predicted XlogP | 4.3 | --INVALID-LINK-- |

| Predicted Collision Cross Section ([M+H]⁺) | 149.6 Ų | --INVALID-LINK-- |

Synthesis and Experimental Protocols

A detailed, experimentally validated synthesis protocol for 3-(4-Chlorophenoxy)-4-methylaniline is not available in the peer-reviewed literature. However, its structure suggests that it can be synthesized via a nucleophilic aromatic substitution reaction, such as the Ullmann condensation or the Buchwald-Hartwig amination for the formation of the diaryl ether bond, followed by the reduction of a nitro group to an aniline.

Proposed Synthetic Pathway

A plausible two-step synthesis is proposed, starting from 2-chloro-4-nitrotoluene (B140621) and 4-chlorophenol (B41353).

Caption: Proposed two-step synthesis of 3-(4-Chlorophenoxy)-4-methylaniline.

Hypothetical Experimental Protocol for Synthesis

Step 1: Synthesis of 3-(4-Chlorophenoxy)-4-methyl-1-nitrobenzene (Ullmann Condensation)

-

To a stirred solution of 4-chlorophenol (1.0 equivalent) in a high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

-

Add a copper catalyst, for example, copper(I) iodide (CuI, 0.1 equivalents), and a ligand such as L-proline (0.2 equivalents).

-

Add 2-chloro-4-nitrotoluene (1.0 equivalent) to the reaction mixture.

-

Heat the mixture to 100-150 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain 3-(4-chlorophenoxy)-4-methyl-1-nitrobenzene.

Step 2: Synthesis of 3-(4-Chlorophenoxy)-4-methylaniline (Nitro Group Reduction)

-

Dissolve the purified 3-(4-chlorophenoxy)-4-methyl-1-nitrobenzene (1.0 equivalent) in a solvent mixture, for example, ethanol (B145695) and water.

-

Add iron powder (Fe, 5.0 equivalents) and a catalytic amount of hydrochloric acid (HCl) or ammonium (B1175870) chloride (NH₄Cl).

-

Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.

-

Neutralize the filtrate with a base such as sodium bicarbonate (NaHCO₃).

-

Extract the product with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 3-(4-chlorophenoxy)-4-methylaniline.

Use in Synthesis of K-975

A published study reports the use of 3-(4-chlorophenoxy)-4-methylaniline as a reactant in the synthesis of a compound designated K-975 for research in metastatic uveal melanoma.[1][2]

Experimental Protocol Snippet:

-

3-(4-chlorophenoxy)-4-methylaniline (50 mg; 0.21 mmol) was taken up in dichloromethane (B109758) (5 ml).[1][2]

-

Triethylamine (89 µl; 0.64 mmol) was added, and the mixture was stirred for a few minutes before the addition of acryloyl chloride (19 µl; 0.23 mmol).[2]

This reaction is an acylation of the aniline nitrogen.

Biological Context and Signaling Pathways

The primary known biological context for 3-(4-chlorophenoxy)-4-methylaniline is as a building block for inhibitors targeting pathways in uveal melanoma.[1][2] The derivative synthesized from this compound is being investigated in the context of the YAP/TAZ signaling pathway .

The Hippo-YAP/TAZ pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development of various cancers. In uveal melanoma, activating mutations in GNAQ or GNA11 are common and lead to the activation of the YAP/TAZ transcriptional co-activators.

Caption: Simplified YAP/TAZ signaling pathway in uveal melanoma and the potential point of intervention.

Safety and Handling

A comprehensive safety profile for 3-(4-chlorophenoxy)-4-methylaniline is not available. The information below is based on data from chemical suppliers and should be handled with care in a laboratory setting.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.[3]

Analytical Characterization

No publically available experimental analytical data such as NMR, IR, or mass spectra for 3-(4-chlorophenoxy)-4-methylaniline has been identified. Characterization of this compound would typically involve the following techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the chemical structure, showing the characteristic shifts for the aromatic protons, the methyl group, and the amine protons.

-

Infrared (IR) Spectroscopy: An IR spectrum would show characteristic absorption bands for the N-H stretches of the primary amine, C-O-C stretch of the diaryl ether, and C-H stretches of the aromatic rings and the methyl group.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight and fragmentation pattern of the molecule.

The following diagram illustrates a general workflow for the quality control and characterization of a synthesized chemical compound like 3-(4-chlorophenoxy)-4-methylaniline.

References

Spectroscopic Analysis of 3-(4-Chlorophenoxy)-4-methylaniline and Its Structural Analogs: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the spectroscopic data for key structural analogs of 3-(4-Chlorophenoxy)-4-methylaniline. Due to the limited availability of experimental spectroscopic data for 3-(4-Chlorophenoxy)-4-methylaniline in public databases, this guide presents a detailed analysis of two closely related compounds: 3-Chloro-4-methylaniline and 4-Chloro-N-methylaniline . This comparative approach offers valuable insights into the expected spectral characteristics of the target compound. The guide includes tabulated NMR, IR, and MS data, detailed experimental protocols for these analytical techniques, and a workflow diagram for spectroscopic analysis.

Introduction

3-(4-Chlorophenoxy)-4-methylaniline is an aromatic amine with potential applications in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its identification, characterization, and further development. This guide addresses the current gap in readily available experimental data by providing a detailed examination of its structural analogs. By comparing the spectroscopic data of 3-Chloro-4-methylaniline and 4-Chloro-N-methylaniline, researchers can infer the expected spectral signatures of the target molecule.

Note on Data Availability: As of the compilation of this guide, experimental NMR and IR data for 3-(4-Chlorophenoxy)-4-methylaniline are not widely available in public spectroscopic databases. The mass spectrometry data presented for the target compound is based on predicted values.

Spectroscopic Data of Structural Analogs

The spectroscopic data for the two primary structural analogs are summarized below.

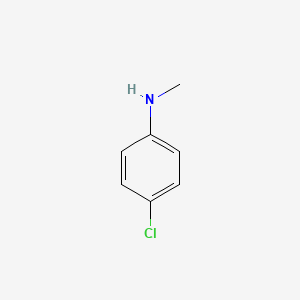

2.1. 3-Chloro-4-methylaniline

-

Structure:

Table 1: NMR Spectroscopic Data for 3-Chloro-4-methylaniline

| Nucleus | Chemical Shift (δ) ppm | Solvent |

| ¹H NMR | 7.0 (d, 1H), 6.7 (d, 1H), 6.5 (dd, 1H), 3.6 (s, 2H, -NH₂), 2.2 (s, 3H, -CH₃) | CDCl₃ |

| ¹³C NMR | 143.2, 131.5, 129.8, 124.7, 119.3, 114.8, 19.0 | CDCl₃ |

Table 2: IR Spectroscopic Data for 3-Chloro-4-methylaniline

| Wavenumber (cm⁻¹) | Assignment |

| 3435, 3350 | N-H stretching (asymmetric and symmetric) |

| 3050-2850 | C-H stretching (aromatic and aliphatic) |

| 1620 | N-H bending |

| 1500, 1470 | C=C aromatic ring stretching |

| 810 | C-Cl stretching |

Table 3: Mass Spectrometry Data for 3-Chloro-4-methylaniline

| m/z | Relative Intensity | Assignment |

| 141 | 100% | [M]⁺ |

| 143 | 33% | [M+2]⁺ (due to ³⁷Cl isotope) |

| 106 | High | [M-Cl]⁺ |

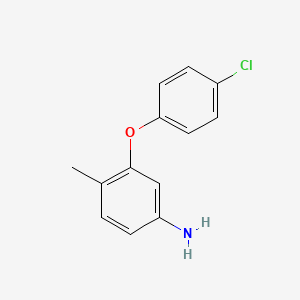

2.2. 4-Chloro-N-methylaniline

-

Structure:

Table 4: NMR Spectroscopic Data for 4-Chloro-N-methylaniline

| Nucleus | Chemical Shift (δ) ppm | Solvent |

| ¹H NMR | 7.11 (d, 2H), 6.52 (d, 2H), 3.7 (br s, 1H, -NH), 2.82 (s, 3H, -CH₃) | CDCl₃ |

| ¹³C NMR | 147.9, 129.0, 121.8, 113.4, 30.8 | CDCl₃ |

Table 5: IR Spectroscopic Data for 4-Chloro-N-methylaniline

| Wavenumber (cm⁻¹) | Assignment |

| 3417 | N-H stretching |

| 3050-2850 | C-H stretching (aromatic and aliphatic) |

| 1600 | N-H bending |

| 1500, 1480 | C=C aromatic ring stretching |

| 815 | C-Cl stretching |

Table 6: Mass Spectrometry Data for 4-Chloro-N-methylaniline

| m/z | Relative Intensity | Assignment |

| 141 | 100% | [M]⁺ |

| 143 | 33% | [M+2]⁺ (due to ³⁷Cl isotope) |

| 126 | High | [M-CH₃]⁺ |

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) within a 5 mm NMR tube. The sample is thoroughly mixed to ensure homogeneity.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

-

Data Acquisition:

-

¹H NMR: Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

-

¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the residual solvent peak of CDCl₃ (77.16 ppm).

-

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly onto the ATR crystal (typically diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal.

-

Instrumentation: FT-IR spectra are recorded on a spectrometer equipped with a universal ATR accessory.

-

Data Acquisition: Spectra are typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to sample analysis and automatically subtracted from the sample spectrum.

3.3. Mass Spectrometry (MS)

-

Sample Introduction and Ionization: For volatile and thermally stable compounds like aniline (B41778) derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. The sample, dissolved in a suitable solvent (e.g., dichloromethane (B109758) or methanol), is injected into the GC. Electron Ionization (EI) at 70 eV is commonly used.

-

Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole analyzer).

-

GC Conditions: A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature is programmed to start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of the analyte from any impurities.

-

MS Data Acquisition: The mass spectrometer is set to scan a mass range of m/z 50-500. The resulting mass spectrum provides information on the molecular weight and fragmentation pattern of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel chemical compound.

Conclusion

While experimental spectroscopic data for 3-(4-Chlorophenoxy)-4-methylaniline remains elusive, this technical guide provides a robust framework for its anticipated spectral characteristics through the detailed analysis of its structural analogs, 3-Chloro-4-methylaniline and 4-Chloro-N-methylaniline. The provided data tables, experimental protocols, and workflow diagram serve as a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and materials science, enabling a more informed approach to the characterization of this and similar novel compounds. It is recommended that future work focus on the synthesis and full spectroscopic characterization of 3-(4-Chlorophenoxy)-4-methylaniline to validate the inferences drawn from this comparative analysis.

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(4-Chlorophenoxy)-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the anticipated molecular structure and conformational properties of 3-(4-chlorophenoxy)-4-methylaniline. In the absence of direct crystallographic or comprehensive spectroscopic data for this specific molecule, this document synthesizes information from structurally related compounds and outlines the established experimental and computational protocols required for its full structural elucidation. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of this and similar diaryl ether amine derivatives in fields such as medicinal chemistry and materials science.

Introduction

3-(4-Chlorophenoxy)-4-methylaniline is a diaryl ether derivative incorporating a substituted aniline (B41778) and a chlorophenoxy moiety. The linkage and substitution patterns on the aromatic rings are expected to govern its three-dimensional structure, electronic properties, and potential biological activity. Understanding the molecule's preferred conformation is critical for predicting its interactions with biological targets and for the rational design of new therapeutic agents. This guide details the probable structural features and the methodologies for their experimental and computational determination.

Predicted Molecular Structure and Conformation

The molecular structure of 3-(4-chlorophenoxy)-4-methylaniline consists of a 4-methylaniline core linked to a 4-chlorophenoxy group via an ether bond at the 3-position of the aniline ring. The key determinants of its overall conformation are the dihedral angles around the C-O-C ether linkage.

Based on crystal structure analysis of the closely related compound, 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline, it is anticipated that the two aromatic rings in 3-(4-chlorophenoxy)-4-methylaniline are not coplanar. In the aforementioned related structure, the dihedral angle between the two benzene (B151609) rings is a significant 77.49(9)°.[1][2] This substantial twist is a common feature in diaryl ethers, arising from steric hindrance between the ortho-substituents on the phenyl rings.

Table 1: Predicted Interatomic Distances and Angles Data inferred from structurally related compounds and general chemical principles.

| Parameter | Predicted Value |

| C-O (ether) Bond Length | ~ 1.37 Å |

| C-N (amine) Bond Length | ~ 1.40 Å |

| C-Cl Bond Length | ~ 1.74 Å |

| C-O-C Bond Angle | ~ 118° |

| Dihedral Angle (Phenyl-O-C-Phenyl) | 70-80° |

Experimental Protocols for Structural Elucidation

A definitive determination of the molecular structure and conformation of 3-(4-chlorophenoxy)-4-methylaniline would necessitate a combination of synthetic, crystallographic, spectroscopic, and computational methods.

Synthesis and Crystallization

The synthesis of 3-(4-chlorophenoxy)-4-methylaniline can be approached via a nucleophilic aromatic substitution reaction. A plausible synthetic route is outlined below.

Protocol for Synthesis:

-

Preparation of the phenoxide: 4-chlorophenol (B41353) is treated with a strong base, such as potassium hydroxide, in a suitable solvent (e.g., DMSO or DMF) to generate the potassium 4-chlorophenoxide salt.

-

Nucleophilic Aromatic Substitution: The phenoxide is then reacted with a suitably activated 4-methylaniline derivative, such as 3-fluoro-4-methylnitrobenzene or 3-chloro-4-methylnitrobenzene. The reaction is typically heated to facilitate the substitution.

-

Reduction of the Nitro Group: The resulting nitro-intermediate, 3-(4-chlorophenoxy)-4-methylnitrobenzene, is then reduced to the target aniline. This can be achieved using various reducing agents, such as iron powder in acetic acid or catalytic hydrogenation.[3][4]

-

Purification and Crystallization: The final product is purified by column chromatography. Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol, ethyl acetate/hexane).

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.

Protocol for X-ray Diffraction Analysis:

-

A suitable single crystal of 3-(4-chlorophenoxy)-4-methylaniline is mounted on a goniometer.

-

The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

-

X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

The collected diffraction data are processed to determine the unit cell dimensions and space group.

-

The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

Spectroscopic Analysis

NMR spectroscopy and other spectroscopic techniques provide valuable information about the molecular structure and conformation in solution.

Protocols for Spectroscopic Analysis:

-

¹H and ¹³C NMR: Provides information on the chemical environment of the hydrogen and carbon atoms, confirming the connectivity of the molecule.

-

2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the overall molecular framework.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: Can provide through-space correlations between protons, offering insights into the preferred conformation in solution.

Computational Modeling

Molecular mechanics and quantum chemical calculations are powerful tools for exploring the conformational landscape of a molecule and predicting its stable conformers.

Protocol for Conformational Analysis:

-

The 3D structure of 3-(4-chlorophenoxy)-4-methylaniline is built using molecular modeling software.

-

A conformational search is performed using molecular mechanics force fields to identify low-energy conformers.

-

The geometries of the identified low-energy conformers are optimized using quantum chemical methods (e.g., Density Functional Theory - DFT).

-

The relative energies of the conformers are calculated to determine the most stable conformations.

Diagrams and Workflows

The following diagrams illustrate the logical relationships and workflows described in this guide.

References

- 1. 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-CHLORO-4-(3-CHLOROPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]

Potential biological activity of substituted phenoxy anilines

An In-depth Technical Guide to the Potential Biological Activity of Substituted Phenoxy Anilines

For Researchers, Scientists, and Drug Development Professionals

Substituted phenoxy anilines are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their versatile molecular scaffold. The core structure, featuring a phenoxy group linked to an aniline (B41778) moiety, allows for extensive structural modifications, leading to a diverse range of biological activities. These derivatives have shown promise as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents, making them attractive candidates for drug discovery and development. This technical guide provides a comprehensive overview of the biological activities of substituted phenoxy anilines, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate further research.

Anticancer Activity

Substituted phenoxy aniline derivatives have emerged as a noteworthy class of compounds in the development of novel anticancer therapeutics.[1] Their mechanisms of action are varied, but a prominent strategy involves the inhibition of critical signaling pathways that are often dysregulated in cancer cells, such as the Epidermal Growth Factor Receptor (EGFR) and Extracellular signal-regulated kinase (ERK) pathways.[1] The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines.

Quantitative Anticancer Activity Data

The efficacy of substituted phenoxy anilines as anticancer agents is commonly quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The table below summarizes the IC₅₀ values for several representative derivatives against various cancer cell lines.

| Compound ID/Derivative | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4-Anilino-8-methoxyquinoline derivative | Methoxy on quinoline (B57606) | HeLa | 7.15 | [1] |

| 4-Anilinofuro[2,3-b]quinoline (Compound 6a) | Furoquinoline core | - | 6.5 - 11.6 | [2] |

| 4-Anilinoquinolinylchalcone (Compound 4a) | Chalcone-quinoline hybrid | MDA-MB-231 (Breast) | 0.11 | [3] |

| 4-Anilinoquinolinylchalcone (Compound 4d) | Chalcone-quinoline hybrid | MDA-MB-231 (Breast) | 0.18 | [3] |

| Phenylthiazole derivative (Compound 4c) | para-Nitro on phenylacetamide | SKNMC (Neuroblastoma) | 10.8 | [4] |

| Phenylthiazole derivative (Compound 4d) | meta-Chloro on phenylacetamide | Hep-G2 (Hepatocarcinoma) | 11.6 | [4] |

| Phenoxy-((phenylethynyl)selanyl)propan-2-ol (Compound 3h) | Halogen substituent | A549 (Lung) | Not specified | [5] |

Antimicrobial Activity

Several phenoxy aniline derivatives have demonstrated significant activity against a spectrum of pathogenic bacteria and fungi.[1][6] The evaluation of their efficacy is crucial in the search for new antimicrobial agents to combat the rise of drug-resistant microorganisms.[7]

Quantitative Antimicrobial Activity Data

The antimicrobial potential of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[7]

| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference |

| Halogenated indoles | Vibrio parahaemolyticus | Not specified (pMIC used for QSAR) | [7] |

| Phenoxy quinoline (Compound 3e) | ESBL E. coli & MRSA | Not specified (Docking studies performed) | [8] |

| Quinoxaline (B1680401) derivative (Compound 5j) | Rhizoctonia solani (Fungus) | 8.54 (EC₅₀) | [6] |

| Quinoxaline derivative (Compound 5k) | Acidovorax citrulli (Bacteria) | Not specified | [6] |

| Quinoxaline derivative (Compound 5t) | Rhizoctonia solani (Fungus) | 12.01 (EC₅₀) | [6] |

Antioxidant and Anti-inflammatory Activities

The phenoxy aniline scaffold is also associated with antioxidant and anti-inflammatory properties. The presence of electron-donating groups, such as hydroxyl (-OH) and amino (-NH₂), can contribute to the scavenging of free radicals, thereby mitigating oxidative stress.[1][9][10] Certain derivatives have also shown potent anti-inflammatory effects by inhibiting processes like mast cell and neutrophil degranulation.[2]

Quantitative Antioxidant and Anti-inflammatory Activity Data

The antioxidant capacity is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results presented as EC₅₀ (efficient concentration to scavenge 50% of radicals) or Antiradical Efficiency (AE).[9][10] Anti-inflammatory activity can be quantified by the IC₅₀ for the inhibition of inflammatory mediator release.[2]

| Compound/Derivative | Biological Activity | Key Metric | Value | Reference |

| 2-Aminophenol | Antioxidant (DPPH) | AE | Highest in tested anilines | [9] |

| o-Phenylenediamine | Antioxidant (DPPH) | AE | Second highest | [9] |

| 4-Aminophenol | Antioxidant (DPPH) | AE | Third highest | [9] |

| 4-Anilinofuro[2,3-b]quinoline (Compound 6a) | Anti-inflammatory | IC₅₀ (Mast cell degranulation) | 6.5 µM | [2] |

| 4-Phenoxyfuro[2,3-b]quinoline (Compound 15) | Anti-inflammatory | IC₅₀ (Mast cell degranulation) | 16.4 µM | [2] |

| 4-Anilinofuro[2,3-b]quinoline (Compound 6a) | Anti-inflammatory | IC₅₀ (Neutrophil degranulation) | 11.6 µM | [2] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of the biological activities of substituted phenoxy anilines.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

1. Cell Seeding:

- Harvest cancer cells during their exponential growth phase.

- Perform a cell count using a hemocytometer.

- Dilute the cell suspension to a density of 5 x 10⁴ cells/mL in a complete culture medium.

- Seed 100 µL of the cell suspension into each well of a 96-well plate (approximately 5,000 cells/well).

- Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[11]

2. Compound Treatment:

- Prepare stock solutions of the test compounds in a suitable solvent, such as DMSO.

- Create serial dilutions of the compounds in a complete culture medium to achieve the desired final concentrations. The final concentration of DMSO should be non-toxic to the cells (typically ≤ 0.5%).

- Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

- Include untreated and vehicle controls.

- Incubate for 48-72 hours at 37°C and 5% CO₂.[11]

3. MTT Assay and Measurement:

- Add 20 µL of MTT solution (5 mg/mL) to each well.

- Incubate for an additional 3-4 hours at 37°C.[11]

- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

- Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value from the dose-response curve.[11]

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][12]

1. Preparation of Inoculum:

- Culture the test microorganism in a suitable broth medium to achieve a standardized concentration (e.g., 1-2 x 10⁸ CFU/mL).

2. Preparation of Microtiter Plate:

- Dispense the culture broth into the wells of a 96-well microtiter plate.

- Prepare serial two-fold dilutions of the test compound directly in the wells.

3. Inoculation and Incubation:

- Inoculate each well with the standardized microbial suspension.

- Include a positive control (microorganism without the compound) and a negative control (broth without the microorganism).

- Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 24-48 hours.[12]

4. Determination of MIC:

- The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

Signaling Pathway

Caption: Inhibition of the EGFR-ERK signaling pathway by substituted phenoxy anilines.

Experimental Workflows

Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.

Caption: Workflow for antimicrobial susceptibility testing via broth microdilution.

Structure-Activity Relationship

Caption: Key structure-activity relationships for the antioxidant potential of phenoxy anilines.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and anti-inflammatory evaluation of 4-anilinofuro[2,3-b]quinoline and 4-phenoxyfuro[2,3-b]quinoline derivatives. Part 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Facile Synthesis of Functionalized Phenoxy Quinolines: Antibacterial Activities against ESBL Producing Escherichia coli and MRSA, Docking Studies, and Structural Features Determination through Computational Approach [mdpi.com]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. austinpublishinggroup.com [austinpublishinggroup.com]

The 3-(4-Chlorophenoxy)-4-methylaniline Scaffold: A Technical Guide for Medicinal Chemists

An In-depth Exploration of a Versatile Core in Drug Discovery

Introduction

The 3-(4-Chlorophenoxy)-4-methylaniline scaffold and its close chemical relatives represent a class of diaryl ether amines that have garnered interest in medicinal chemistry due to their synthetic accessibility and the diverse pharmacological activities exhibited by their derivatives. This technical guide provides a comprehensive overview of this scaffold, with a particular focus on its application in the development of novel therapeutic agents. While the direct applications of 3-(4-Chlorophenoxy)-4-methylaniline are not extensively documented in publicly available research, this guide will delve into the significant findings related to its close analog, 3-chloro-4-(4-chlorophenoxy)aniline (B1584236), particularly in the realm of antimalarial drug discovery.

This document is intended for researchers, scientists, and drug development professionals, offering a structured presentation of quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate further exploration and application of this promising scaffold.

Physicochemical Properties

A foundational understanding of the physicochemical properties of the core scaffold is crucial for designing derivatives with desirable pharmacokinetic profiles.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂ClNO | Calculated |

| Molecular Weight | 233.70 g/mol | Calculated |

| LogP (Predicted) | 4.5 | Predicted |

| Topological Polar Surface Area (TPSA) | 38.3 Ų | Predicted |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 2 | Calculated |

| Rotatable Bonds | 2 | Calculated |

Table 1: Predicted Physicochemical Properties of 3-(4-Chlorophenoxy)-4-methylaniline.

Medicinal Chemistry Applications: Antimalarial Activity

A significant application of a close analog, 3-chloro-4-(4-chlorophenoxy)aniline, has been demonstrated in the development of a novel hybrid antimalarial agent. A study detailed the synthesis and evaluation of artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA), a conjugate of the potent antimalarial drug artesunate (B1665782) with the aniline (B41778) derivative.

Quantitative Biological Data

The study provided crucial in vitro and in vivo data on the efficacy and safety of the ATSA conjugate.

| Compound | P. falciparum Strain | IC₅₀ (ng/mL) | Selectivity Index (SI) |

| ATSA | 3D7 | 11.47 ± 1.3 | 2180.91 |

| W2 | 1.45 ± 0.26 | >71 | |

| Artesunate (ATS) | 3D7 | 4.66 ± 0.93 | - |

| W2 | 0.60 ± 0.15 | - |

Table 2: In Vitro Antiplasmodial Activity of Artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA) and Artesunate (ATS).

| Compound | P. berghei Strain | ED₅₀ (mg/kg body weight) |

| ATSA | ANKA | 4.211 |

| Lumefantrine resistant (LuR) | 2.601 | |

| Piperaquine resistant (PQR) | 3.875 |

Table 3: In Vivo Antimalarial Activity of Artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA).

Pharmacokinetic and Toxicological Profile

In silico predictions and in vivo studies provided insights into the drug-like properties of the ATSA conjugate.

| Parameter | Prediction/Result |

| Human Intestinal Absorption (HIA) | > 95% |

| hERG K⁺ Channel Inhibition Risk | Medium |

| Acute Oral Toxicity | No mortalities observed |

Table 4: Predicted ADME and In Vivo Toxicity of Artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA).

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following protocols are based on published synthetic procedures for derivatives of the core scaffold.

Synthesis of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene

This procedure describes the synthesis of a key intermediate.

-

A mixture of 4-chlorophenol (B41353) (12.56 g, 97.7 mmol) and potassium hydroxide (B78521) (6.83 g, 121.8 mmol) is heated at 70–80 °C with vigorous stirring until the phenol (B47542) is completely dissolved.

-

Fine copper powder (29 mg, 0.456 mmol) and 3,4-dichloronitrobenzene (B32671) (11.04 g, 57.5 mmol) are added to the mixture.

-

The reaction mixture is stirred at 110–120 °C for 2.5 hours.

-

After cooling to room temperature, 0.8 M NaOH (14 mL) is added, and the mixture is stirred for 20 minutes to form a precipitate.

-

The precipitate is filtered and washed with water until a neutral pH is achieved.

Synthesis of 3-chloro-4-(4'-chlorophenoxy)aniline

This protocol details the reduction of the nitro intermediate to the corresponding aniline.

-

A mixture of iron powder (0.99 g, 17.74 mmol), 3-chloro-4-(4'-chlorophenoxy)nitrobenzene (1.44 g, 5.07 mmol), and acetic acid (1.13 mL, 19.77 mmol) in a 3:1 mixture of ethanol (B145695) and water (2 mL) is refluxed for 2 hours.

-

The mixture is then cooled to room temperature, and 1 M NaOH is added until a pH of 7 is reached.

-

Solids are removed by filtration, and the filtrate is extracted with chloroform.

-

The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to yield the crude product, which is then purified by flash chromatography.

Synthesis of (Z)-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-1-(5-nitrothiophen-2-yl)methanimine

This procedure outlines the synthesis of a Schiff base derivative.[1]

-

A solution of 5-nitro-2-thiophenecarboxaldehyde (0.077 g, 0.49 mmol) in 20 mL of ethanol is mixed with a solution of 3-chloro-4-(4-chlorophenoxy)aniline (0.124 g, 0.49 mmol) in 20 mL of ethanol.[1]

-

The reaction mixture is stirred under reflux for 1 hour.[1]

-

Crystals of the product suitable for X-ray analysis are obtained from the ethanol solution by slow evaporation.[1]

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key workflows and relationships.

Conclusion and Future Directions

The 3-(4-Chlorophenoxy)-4-methylaniline scaffold and its close analogs hold considerable promise for the development of new therapeutic agents. The successful application of the 3-chloro-4-(4-chlorophenoxy)aniline core in creating a potent antimalarial conjugate highlights the potential of this chemical space. The provided synthetic protocols offer a starting point for the generation of diverse libraries of derivatives for screening against a wide range of biological targets.

Future research should focus on a broader exploration of the pharmacological activities of derivatives of the core scaffold. Systematic structure-activity relationship (SAR) studies are warranted to elucidate the key structural features required for potency and selectivity against various targets, including protein kinases, which are often targeted by diaryl ether-containing molecules. Furthermore, a more in-depth investigation of the absorption, distribution, metabolism, and excretion (ADME) and toxicological properties of new analogs will be crucial for the successful translation of promising lead compounds into clinical candidates. The versatility of the 3-(4-Chlorophenoxy)-4-methylaniline scaffold makes it a valuable platform for the discovery of next-generation therapeutics.

References

In Silico Modeling of 3-(4-Chlorophenoxy)-4-methylaniline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 3-(4-chlorophenoxy)-4-methylaniline derivatives, a scaffold with potential applications in drug discovery, particularly in the development of kinase inhibitors. Due to the limited availability of direct experimental and computational data for this specific series, this guide leverages established methodologies and data from structurally related compounds, such as anilinoquinazolines and phenoxyanilino-quinolines, to present a practical framework for the computational investigation of these derivatives. This document details experimental protocols for key in silico techniques, summarizes relevant quantitative data from analogous compounds in structured tables, and provides visualizations of pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of the subject.

Introduction to 3-(4-Chlorophenoxy)-4-methylaniline Derivatives

The 3-(4-chlorophenoxy)-4-methylaniline scaffold is a key structural motif found in a variety of biologically active molecules. Its constituent fragments, a substituted aniline (B41778) and a chlorophenoxy group, are prevalent in numerous kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The structural characteristics of 3-(4-chlorophenoxy)-4-methylaniline derivatives make them promising candidates for targeting the ATP-binding site of various kinases. In silico modeling offers a powerful and resource-efficient approach to explore the potential of these derivatives as therapeutic agents, enabling the prediction of their biological activities, pharmacokinetic properties, and potential mechanisms of action.

Key In Silico Modeling Techniques

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 3-(4-chlorophenoxy)-4-methylaniline derivatives, 3D-QSAR models can be particularly insightful.

Experimental Protocol: 3D-QSAR Modeling

-

Ligand Preparation: A dataset of 3-(4-chlorophenoxy)-4-methylaniline derivatives with experimentally determined biological activities (e.g., IC50 values against a specific kinase) is required. The 3D structures of these molecules are generated and optimized using a suitable computational chemistry software package.

-

Molecular Alignment: The molecules in the dataset are aligned based on a common substructure. For the target derivatives, alignment can be performed using the 3-(4-chlorophenoxy)-4-methylaniline core.

-

Descriptor Calculation: The aligned molecules are placed in a 3D grid, and steric and electrostatic interaction energies are calculated at each grid point using a probe atom. These calculated energy values serve as the independent variables (descriptors).

-

Model Generation and Validation: A statistical method, such as Partial Least Squares (PLS), is used to correlate the calculated descriptors with the biological activities of the compounds. The predictive power of the resulting QSAR model is rigorously assessed using both internal (e.g., leave-one-out cross-validation) and external validation (using a test set of compounds not included in model generation) techniques[1].

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This technique is invaluable for understanding the binding mode of 3-(4-chlorophenoxy)-4-methylaniline derivatives within the active site of a target kinase and for predicting their binding affinity.

Experimental Protocol: Molecular Docking

-

Receptor Preparation: The 3D structure of the target protein (e.g., a kinase) is obtained from a protein structure database like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

-

Ligand Preparation: The 3D structures of the 3-(4-chlorophenoxy)-4-methylaniline derivatives are generated and their geometries are optimized.

-

Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the defined binding site of the receptor. The algorithm scores the different binding poses based on a scoring function that estimates the binding free energy.

-

Analysis of Results: The predicted binding poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor. The docking scores can be used to rank the compounds in terms of their predicted binding affinity[1][2][3].

Pharmacophore Modeling

A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are necessary for its biological activity. Pharmacophore models can be used to screen large compound libraries to identify novel molecules with the potential to bind to the target of interest.

Experimental Protocol: Pharmacophore Modeling

-

Model Generation: A pharmacophore model can be generated based on the structure of a known active ligand bound to its receptor (structure-based) or by aligning a set of active molecules and identifying their common chemical features (ligand-based). For the target derivatives, a structure-based approach would be preferable if a crystal structure of a related compound in a kinase active site is available.

-

Model Validation: The generated pharmacophore model is validated by its ability to distinguish between known active and inactive compounds.

-

Virtual Screening: The validated pharmacophore model is used as a 3D query to search large chemical databases for molecules that match the pharmacophoric features.

-

Hit Filtering and Optimization: The retrieved hits are further filtered based on drug-likeness criteria and can be subjected to molecular docking studies to refine the selection of promising candidates for experimental testing.

Data Presentation: In Silico and In Vitro Data for Analogous Compounds

The following tables summarize quantitative data for anilinoquinazoline (B1252766) and phenoxyanilino-quinoline derivatives that are structurally related to 3-(4-chlorophenoxy)-4-methylaniline and act as kinase inhibitors. This data can serve as a benchmark for in silico modeling studies of the target derivatives.

Table 1: Kinase Inhibitory Activity of Anilinoquinazoline Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| PD 153035 | EGFR | 0.025 | [4] |

| Compound 13 | SH-SY5Y | 13,100 | [3] |

| Compound 26 | A549 | 24,100 | [3] |

| Compound 26 | SH-SY5Y | 14,800 | [3] |

Table 2: In Silico Predictions for Anilinoquinazoline Derivatives

| Compound ID | Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| Compound 13 | PHGDH | - | Asp174 (H-bond), Gly156 (H-bond), Tyr173 (halogen bond) | [3] |

| Compound 26 | PHGDH | - | Asp174 (H-bond), Leu152 (H-bond), Tyr173 (halogen bond) | [3] |

| Gefitinib | EGFR (mutant) | - | - | [2] |

Table 3: Antiproliferative Activity of 3-Cyano-4-(phenoxyanilino)quinolines

| Compound ID | Target Cell Line | IC50 (nM) | Reference |

| Lead Compounds | Tumor Cells | Low nanomolar | [5] |

Visualization of Signaling Pathways and Workflows

Simplified Kinase Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK), which is a common target for inhibitors with the anilino-scaffold.

In Silico Drug Discovery Workflow

This diagram outlines a typical workflow for the in silico discovery of novel kinase inhibitors.

Conclusion

While direct computational studies on 3-(4-chlorophenoxy)-4-methylaniline derivatives are not extensively reported, the principles and methodologies outlined in this guide provide a robust framework for their in silico investigation. By leveraging data and insights from structurally analogous kinase inhibitors, researchers can effectively apply QSAR, molecular docking, and pharmacophore modeling to predict the biological activities and binding modes of these promising compounds. The integration of these computational techniques into the drug discovery pipeline can significantly accelerate the identification and optimization of novel therapeutic agents targeting kinases and other relevant biological targets. Further experimental validation of the in silico predictions is crucial to confirm the therapeutic potential of this chemical series.

References

- 1. 3D-QSAR and molecular docking studies of 4-anilinoquinazoline derivatives: a rational approach to anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. japanese.longdom.org [japanese.longdom.org]

- 3. In vitro and in silico evaluation of synthesized 4-Anilinoquinazoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Diaryl Ether Anilines

For Researchers, Scientists, and Drug Development Professionals

The diaryl ether aniline (B41778) scaffold is a privileged structural motif found in a wide array of pharmaceuticals, agrochemicals, and materials science applications. Its synthesis, requiring the strategic formation of a C-O and a C-N bond, has been the subject of extensive research. This technical guide provides an in-depth review of the core synthetic methodologies, complete with quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in the efficient construction of these valuable molecules.

Core Synthetic Strategies

The synthesis of diaryl ether anilines can be broadly categorized into four main approaches, each with its own set of advantages and limitations:

-

Ullmann Condensation: A classic copper-catalyzed method for the formation of C-O and C-N bonds.

-

Buchwald-Hartwig Cross-Coupling: A versatile palladium-catalyzed reaction with a broad substrate scope.

-

Chan-Lam Coupling: A copper-catalyzed cross-coupling that utilizes boronic acids.

-

Nucleophilic Aromatic Substitution (SNAr): A metal-free method that is typically effective for electron-deficient aryl halides.

The choice of synthetic route often depends on the availability of starting materials, the desired substitution pattern, and the functional group tolerance of the substrates. A common strategy involves the initial formation of a diaryl ether containing a nitro group, which is subsequently reduced to the target aniline[1].

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of diaryl ethers, which are key precursors to diaryl ether anilines, via the primary synthetic methods.

Table 1: Ullmann Condensation for Diaryl Ether Synthesis

| Aryl Halide | Phenol (B47542) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Chloronitrobenzene | Phenol | Cu metal | KOH | None | >210 | - | High | [1] |

| Aryl Iodide/Bromide | Substituted Phenols | CuI (5 mol%) / N,N-dimethylglycine (10 mol%) | Cs₂CO₃ | Dioxane | 90-110 | 24-48 | 70-95 | [1] |

| Iodo benzene | Phenol | Cu(II) glycinate (B8599266) monohydrate | KOH | DMSO | 80 | 8 | - | [2] |

| Aryl Halides | Phenol | CuI (10 mol%) / TMEDA (5 mol%) | Cs₂CO₃ | DMF | 130 | 16 | - | [3] |

Table 2: Buchwald-Hartwig Cross-Coupling for Diaryl Ether Synthesis

| Aryl Halide | Phenol/Aniline | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Bromo-aromatic | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene (B28343) | 110 | 8 | - | [4] |

| Aryl Bromide | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | - | [1] |

| Aryl Bromide | Carbazole | [Pd(allyl)Cl]₂ / TrixiePhos | - | Toluene | - | - | 97 | [5] |

| Aryl Bromide | Diphenylamine | [Pd(allyl)Cl]₂ / XPhos | - | Toluene | - | - | 96 | [5] |

Table 3: Chan-Lam Coupling for Diaryl Ether/Amine Synthesis

| Aryl Boronic Acid | Phenol/Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic Acid | Aniline | Cu(OAc)₂ | 2,6-Lutidine | - | - | - | Good | [6] |

| Arylboronic Acid | Pyrrole | Cu(OAc)₂ | Pyridine | - | RT | 72 | 93 | |

| Arylboronic Acids | Methyl 2-aminothiophene-3-carboxylate | Cu(OAc)₂ | - | - | - | - | Moderate-Good | [7] |

Table 4: SNAr for Diaryl Ether Synthesis

| Aryl Halide | Phenol | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |

| Electron-deficient Aryl Halides | Phenols | K₂CO₃ | DMSO | Reflux (MW) | 5-10 | 85-95 | [1] |

| Fluorinated (het)aromatics | Carbohydrate alcohols | KHMDS | - | - | RT | Good-Excellent | [8] |

Experimental Protocols

This section provides detailed methodologies for the key synthetic transformations.

Protocol 1: Ullmann Condensation for Diaryl Ether Synthesis

This protocol describes a modern, ligand-assisted Ullmann reaction for the synthesis of a phenoxy nitroarene, a precursor to a diaryl ether aniline.

Reaction Setup:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (9.5 mg, 0.05 mmol, 5 mol%), the substituted phenol (1.0 mmol, 1.0 equiv.), Cs₂CO₃ (652 mg, 2.0 mmol, 2.0 equiv.), and N,N-dimethylglycine (10.3 mg, 0.1 mmol, 10 mol%)[1].

-

Seal the tube with a septum and evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add the halo-nitroarene (1.2 mmol, 1.2 equiv.) followed by anhydrous 1,4-dioxane (B91453) (5 mL) via syringe.

Reaction and Workup:

-

Place the sealed tube in a preheated oil bath at 90-110 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica (B1680970) gel to afford the desired diaryl ether.

Subsequent Reduction: The nitro group of the resulting phenoxy nitroarene can be reduced to the corresponding aniline using standard procedures, such as treatment with SnCl₂ in HCl, catalytic hydrogenation (H₂/Pd-C), or iron powder in the presence of ammonium (B1175870) chloride.

Protocol 2: Buchwald-Hartwig Cross-Coupling for Diaryl Ether Aniline Synthesis

This protocol outlines a typical palladium-catalyzed C-N bond formation to directly synthesize a phenoxy aniline from a bromo-phenoxy compound and an aniline.

Catalyst Pre-formation (Optional but Recommended):

-

In a glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2 mol% Pd), a suitable phosphine (B1218219) ligand such as XPhos (14.3 mg, 0.03 mmol, 3 mol%), and anhydrous toluene (2 mL) to a vial.

-

Stir the mixture for 10 minutes.

Reaction Setup:

-

To a separate oven-dried Schlenk tube, add the aryl bromide (e.g., a bromo-phenoxy compound, 1.0 mmol, 1.0 equiv.), the desired aniline (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (NaOtBu) (135 mg, 1.4 mmol, 1.4 equiv.)[1].

-

Add the pre-formed catalyst solution or add the catalyst and ligand directly to the Schlenk tube under an inert atmosphere.

-

Add anhydrous toluene (5 mL) via syringe.

Reaction and Workup:

-

Heat the mixture in an oil bath at 100 °C with vigorous stirring for 12-24 hours, or until reaction completion is observed by TLC or GC-MS analysis[1].

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the target diaryl ether aniline.

Mechanistic Pathways and Reaction Workflows

The following diagrams, generated using the DOT language, illustrate the catalytic cycles of the key reactions and a logical workflow for selecting a synthetic strategy.

Ullmann Condensation Catalytic Cycle

Caption: Catalytic cycle of the Ullmann condensation for C-O bond formation.

Buchwald-Hartwig Cross-Coupling Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination for C-N bond formation.

Synthetic Strategy Selection Workflow

Caption: A decision-making workflow for selecting a synthetic strategy.

Conclusion

The synthesis of diaryl ether anilines is a well-established field with a variety of reliable methods at the disposal of the synthetic chemist. The Ullmann condensation offers a cost-effective, copper-catalyzed route, particularly for large-scale synthesis, while the Buchwald-Hartwig cross-coupling provides exceptional versatility and functional group tolerance with its palladium-based catalytic systems. The Chan-Lam coupling presents a milder, often room temperature, alternative using boronic acids. For substrates with appropriate electronic activation, Nucleophilic Aromatic Substitution provides a straightforward, metal-free approach. By understanding the nuances of each method, including their substrate scope, limitations, and mechanistic underpinnings, researchers can strategically select and optimize the ideal synthetic route for their target diaryl ether aniline.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Phenoxyaniline synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chan-Lam Coupling [organic-chemistry.org]

- 7. Copper-mediated N-Arylation of Methyl 2-Aminothiophene-3-carboxylate with Organoboron Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Synthesis of 3-(4-Chlorophenoxy)-4-methylaniline via Ullmann Condensation

Introduction

The Ullmann condensation is a cornerstone of organic synthesis, enabling the formation of carbon-heteroatom bonds, particularly C-O bonds for creating diaryl ethers.[1][2] Diaryl ether motifs are prevalent in pharmaceuticals, natural products, and materials science. This document provides a detailed protocol for the synthesis of 3-(4-Chlorophenoxy)-4-methylaniline, a key intermediate for drug development, utilizing a modern, ligand-assisted Ullmann-type reaction. Classical Ullmann reactions often require harsh conditions, such as high temperatures (frequently over 200°C) and stoichiometric amounts of copper.[3][4] Modern protocols, however, employ soluble copper catalysts with ligands, allowing the reaction to proceed under milder conditions with greater functional group tolerance and improved yields.[1][5]

The synthesis described herein involves the copper-catalyzed cross-coupling of 3-hydroxy-4-methylaniline and 1-chloro-4-iodobenzene (B104392). In this reaction, the more reactive aryl iodide serves as the electrophilic partner, which is a common strategy in Ullmann condensations.[6]

Reaction Scheme

The overall reaction for the synthesis of 3-(4-Chlorophenoxy)-4-methylaniline is as follows:

Reaction of 3-hydroxy-4-methylaniline with 1-chloro-4-iodobenzene

Experimental Protocols

This section details the materials, equipment, and step-by-step procedure for the synthesis.

Materials and Equipment:

-

Reactants:

-

3-Hydroxy-4-methylaniline (CAS: 2835-95-2)[7]

-

1-Chloro-4-iodobenzene (CAS: 637-87-6)[8]

-

Copper(I) Iodide (CuI)

-

L-Proline (or other suitable ligand, e.g., 2,2,6,6-tetramethylheptane-3,5-dione)[5]

-

Potassium Carbonate (K₂CO₃), finely ground and dried

-

Toluene (B28343), anhydrous

-

-

Equipment:

-

Schlenk flask or three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup (separatory funnel, beakers, flasks)

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Detailed Synthesis Protocol:

-

Reaction Setup:

-

To a dry Schlenk flask under an inert atmosphere (Argon), add 3-hydroxy-4-methylaniline (1.0 eq.), 1-chloro-4-iodobenzene (1.1 eq.), Copper(I) Iodide (CuI, 0.1 eq.), L-Proline (0.2 eq.), and finely ground potassium carbonate (K₂CO₃, 2.0 eq.).

-

Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

-

-

Reaction Execution:

-

Add anhydrous toluene via syringe to the flask to create a 0.5 M solution with respect to the 3-hydroxy-4-methylaniline.

-

Stir the resulting suspension at room temperature for 15 minutes.

-

Heat the reaction mixture to reflux (approximately 110°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Workup and Isolation:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite to remove the copper catalyst and inorganic salts.

-

Wash the Celite pad with additional ethyl acetate.

-

Transfer the combined filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is purified by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-(4-Chlorophenoxy)-4-methylaniline.

-

Data Presentation

The efficiency of the Ullmann condensation is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions and expected yields for analogous diaryl ether syntheses, providing a basis for optimization.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | CuI (10) | L-Proline (20) | K₂CO₃ | Toluene | 110 | 24 | 75-85 | [9] |

| 2 | CuCl (5) | TMHD (10) | Cs₂CO₃ | NMP | 120 | 12 | 80-90 | [5] |

| 3 | CuI (5) | PPh₃ (10) | K₂CO₃ | o-Xylene | 140 | 18 | 60-70 | [9] |

| 4 | CuI (10) | None | K₃PO₄ | DMF | 130 | 24 | 50-65 | [3] |

TMHD: 2,2,6,6-tetramethylheptane-3,5-dione; NMP: N-Methyl-2-pyrrolidone; DMF: Dimethylformamide.

Visualizations: Workflow and Mechanism

Experimental Workflow

The logical flow of the synthesis from setup to final product is illustrated below.

Caption: Workflow for the synthesis of 3-(4-Chlorophenoxy)-4-methylaniline.

Ullmann Condensation Catalytic Cycle

The proposed mechanism for the copper-catalyzed formation of the diaryl ether is depicted in the following catalytic cycle. The cycle is believed to proceed through a Cu(I)/Cu(III) pathway.[1]

Caption: Proposed catalytic cycle for the Ullmann diaryl ether synthesis.

References

- 1. grokipedia.com [grokipedia.com]

- 2. byjus.com [byjus.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. | Semantic Scholar [semanticscholar.org]

- 6. Ullmann reaction | PPTX [slideshare.net]

- 7. 3-Hydroxy-4-methylaniline | CymitQuimica [cymitquimica.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. arkat-usa.org [arkat-usa.org]

Application Notes and Protocols: Synthesis of 3-(4-Chlorophenoxy)-4-methylaniline via a Buchwald-Hartwig Approach

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] Developed by Stephen L. Buchwald and John F. Hartwig, this reaction allows for the coupling of amines with aryl halides or pseudohalides, offering a versatile and efficient method for synthesizing arylamines.[1][3] These motifs are prevalent in pharmaceuticals and other biologically active compounds. While the user has requested a protocol for the Buchwald-Hartwig amination to synthesize 3-(4-Chlorophenoxy)-4-methylaniline, the key structural feature of this molecule is a diaryl ether bond (C-O). The principles of Buchwald-Hartwig chemistry also extend to the formation of C-O bonds, often referred to as Buchwald-Hartwig etherification.[4][5] This protocol will, therefore, detail a synthetic route to 3-(4-Chlorophenoxy)-4-methylaniline that utilizes a Buchwald-Hartwig C-O coupling reaction to form the diaryl ether linkage, followed by a standard reduction to yield the final aniline (B41778) product.

Proposed Synthetic Pathway